molecular formula C15H15N3O4S3 B2867431 N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034257-69-5

N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2867431
CAS No.: 2034257-69-5
M. Wt: 397.48
InChI Key: VEBYCKLHVALXDP-UHFFFAOYSA-N
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Description

“N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The synthesis of benzo[b]thiophene-2-carboxylic acid involves a reaction with K2CO3 in DMF, followed by the addition of methyl thioglycolate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide derivatives have been extensively studied for their therapeutic potential. For instance, derivatives of this compound have been investigated for their cytotoxic activities against cancer cell lines, demonstrating significant potency in vitro. Ghorab et al. (2015) synthesized sulfonamide derivatives showing promising anticancer activity against breast and colon cancer cell lines, with one compound exhibiting notable potency against breast cancer cell lines compared to the reference drug 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, Yurttaş, Tay, & Demirayak (2015) reported on benzothiazole derivatives' antitumor activity, with some compounds showing considerable anticancer activity against various cancer cell lines, highlighting the structural potential of such derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of these compounds have also been a significant focus. Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, some of which exhibited promising antimicrobial activities. This research underscores the utility of such derivatives in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010). Darwish et al. (2014) further explored the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, yielding new antimicrobial agents with potent activities against bacterial and fungal strains, demonstrating the compounds' broad-spectrum antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Properties

IUPAC Name

N-[5-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S3/c1-9(19)18-15-16-7-14(24-15)25(21,22)17-6-12(20)11-8-23-13-5-3-2-4-10(11)13/h2-5,7-8,12,17,20H,6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBYCKLHVALXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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